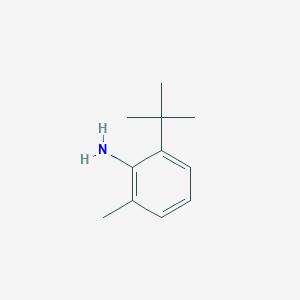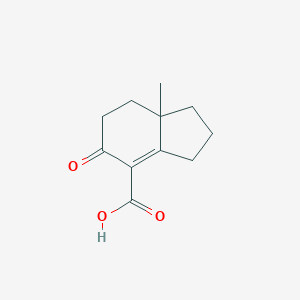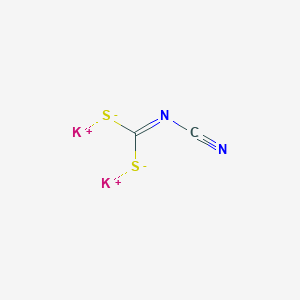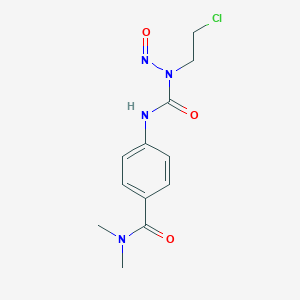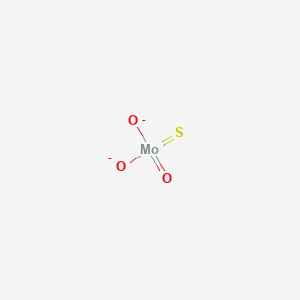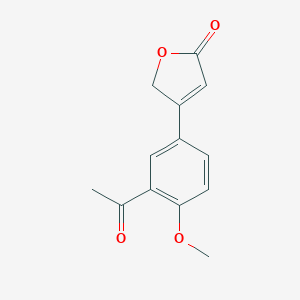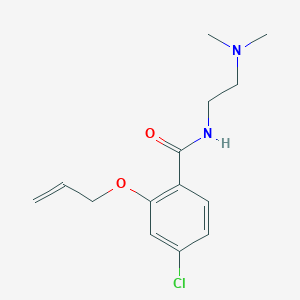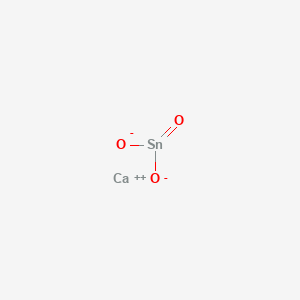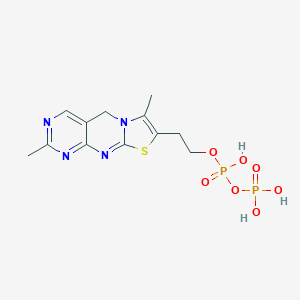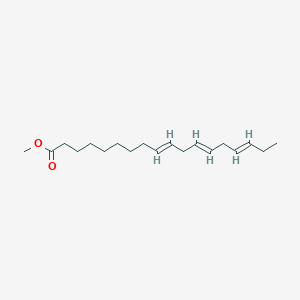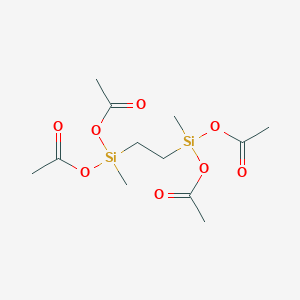
Bis(diacetoxymethyl)ethylenesilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(diacetoxymethyl)ethylenesilane, also known as BDMES, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. BDMES is an organosilicon compound that contains two acetoxymethyl groups attached to the ethylene bridge. The compound is widely used as a cross-linking agent in polymer chemistry, and it has also shown promising results in biomedical research.
Wirkmechanismus
Bis(diacetoxymethyl)ethylenesilane works by forming covalent bonds between the polymer chains, which leads to the formation of a three-dimensional network. The cross-linking of polymers results in the modification of their mechanical, thermal, and chemical properties. Bis(diacetoxymethyl)ethylenesilane has also been shown to enhance the stability of nanoparticles by preventing their aggregation and degradation.
Biochemische Und Physiologische Effekte
Bis(diacetoxymethyl)ethylenesilane has shown promising results in biomedical research. It has been used to cross-link hydrogels that can mimic the extracellular matrix of tissues. These hydrogels have shown potential applications in tissue engineering, wound healing, and drug delivery. Bis(diacetoxymethyl)ethylenesilane has also been used to modify the surface properties of nanoparticles, which can improve their biocompatibility and biodistribution.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Bis(diacetoxymethyl)ethylenesilane in lab experiments include its ease of synthesis, low toxicity, and versatility. Bis(diacetoxymethyl)ethylenesilane can be used to modify the properties of various polymers and nanoparticles, which can lead to the development of new materials with unique properties. The limitations of using Bis(diacetoxymethyl)ethylenesilane include its cost and the need for specialized equipment for its synthesis and characterization.
Zukünftige Richtungen
There are several future directions for the use of Bis(diacetoxymethyl)ethylenesilane in scientific research. One potential application is the development of hydrogels that can mimic the extracellular matrix of various tissues. These hydrogels can be used in tissue engineering, wound healing, and drug delivery. Another potential application is the modification of the surface properties of nanoparticles, which can improve their biocompatibility and biodistribution. Bis(diacetoxymethyl)ethylenesilane can also be used in the development of new materials with unique properties, such as shape-memory polymers and self-healing materials.
Synthesemethoden
Bis(diacetoxymethyl)ethylenesilane can be synthesized through a simple two-step procedure. The first step involves the reaction of ethylenesilane with formaldehyde in the presence of hydrochloric acid to produce bis(chloromethyl)ethylenesilane. The second step involves the reaction of bis(chloromethyl)ethylenesilane with acetic anhydride in the presence of pyridine to produce Bis(diacetoxymethyl)ethylenesilane.
Wissenschaftliche Forschungsanwendungen
Bis(diacetoxymethyl)ethylenesilane has been extensively used in scientific research due to its unique properties. It is a versatile cross-linking agent that can be used to modify the physicochemical properties of polymers. Bis(diacetoxymethyl)ethylenesilane has been used to cross-link hydrogels, which have shown potential applications in tissue engineering and drug delivery. Bis(diacetoxymethyl)ethylenesilane has also been used to modify the surface properties of nanoparticles, which can be used in biomedical imaging and drug delivery.
Eigenschaften
CAS-Nummer |
14971-02-9 |
|---|---|
Produktname |
Bis(diacetoxymethyl)ethylenesilane |
Molekularformel |
C12H22O8Si2 |
Molekulargewicht |
350.47 g/mol |
IUPAC-Name |
[acetyloxy-[2-[diacetyloxy(methyl)silyl]ethyl]-methylsilyl] acetate |
InChI |
InChI=1S/C12H22O8Si2/c1-9(13)17-21(5,18-10(2)14)7-8-22(6,19-11(3)15)20-12(4)16/h7-8H2,1-6H3 |
InChI-Schlüssel |
SQLHPRGDFJYNSR-UHFFFAOYSA-N |
SMILES |
CC(=O)O[Si](C)(CC[Si](C)(OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)O[Si](C)(CC[Si](C)(OC(=O)C)OC(=O)C)OC(=O)C |
Andere CAS-Nummern |
14971-02-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




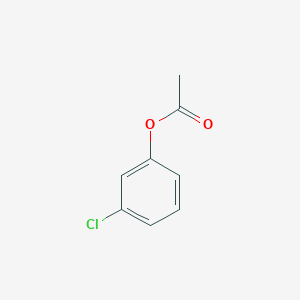
![4-[(Propylamino)sulfonyl]benzoic acid](/img/structure/B76603.png)
